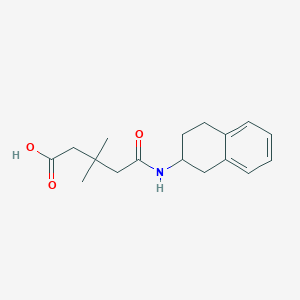

3,3-Dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid, also known as 3,3-dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid (DM5-OHPA), is a naturally occurring organic compound. It is a structural analog of the amino acid lysine and is found in the cell walls of many organisms, such as bacteria, fungi, plants, and animals. DM5-OHPA has been studied extensively due to its ability to inhibit the enzyme 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA reductase) and its potential to be used as a therapeutic agent for treating cardiovascular diseases and other metabolic disorders. In

Scientific Research Applications

Synthesis and Structural Characterization

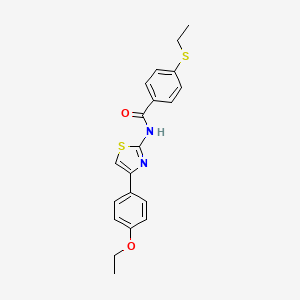

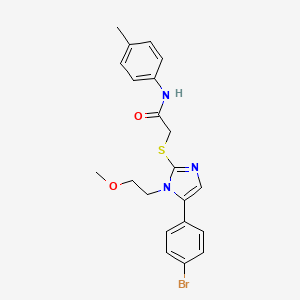

Synthesis of Bioactive Compounds

The synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives, involving compounds with structural similarities to 3,3-Dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid, has been explored. These compounds exhibit significant biological activities, such as cytotoxicity against cancer cell lines and antioxidant properties, highlighting the potential for developing therapeutics (Palanichamy Santhosh Kumar et al., 2019).

Radiolabeling for Imaging

A fluorine-18-labeled analogue of bexarotene, a compound structurally related to the query compound, has been synthesized for PET imaging of retinoid X receptor. This demonstrates the application of such compounds in developing diagnostic tools for medical imaging (Min Wang et al., 2014).

Metal-Carbonyl Complexes for IR Tracing

Complexes derived from similar structural motifs have been synthesized for IR-detectable tracing applications. These complexes exhibit thermal stability and intense absorption bands, suggesting their potential in bioconjugation and labeling studies (K. Kowalski et al., 2009).

Potential Applications

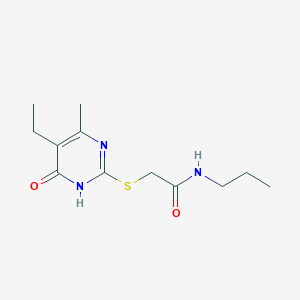

Chemical Synthesis and Catalysis

The synthesis of valeric acid through cerium(IV) oxidation of valeraldehyde, using similar structural frameworks, indicates the role of such compounds in facilitating chemical reactions important for industrial applications, including pharmaceuticals and perfumery (Aniruddha Ghosh et al., 2015).

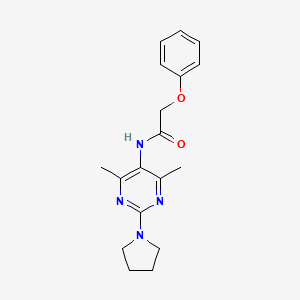

Organic Electronics and Photonics

Compounds exhibiting dual fluorescence emissions, such as 3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid, suggest the utility of structurally similar compounds in developing materials for organic electronics and photonic applications, where tunable fluorescence properties are valuable (M. Singh & J. Baruah, 2017).

Radiopaque Materials for Imaging

The synthesis of radiopaque compounds for X-ray imaging applications, such as 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, illustrates the potential of compounds with similar structural features in enhancing medical diagnostic techniques (Gopika V Gopan et al., 2021).

properties

IUPAC Name |

3,3-dimethyl-5-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,11-16(20)21)10-15(19)18-14-8-7-12-5-3-4-6-13(12)9-14/h3-6,14H,7-11H2,1-2H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDKVEOYJQVFHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)NC1CCC2=CC=CC=C2C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2831303.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2831305.png)

![2-[4-(Dimethylsulfamoylamino)piperidin-1-yl]-1,3-thiazole](/img/structure/B2831306.png)

![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831315.png)